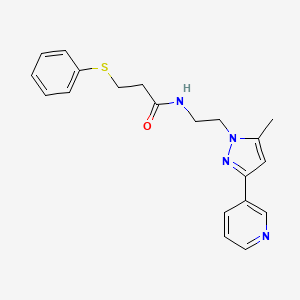

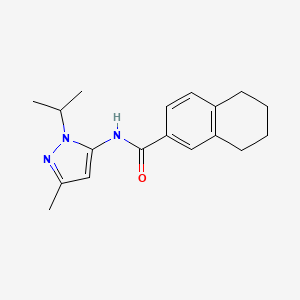

![molecular formula C16H23N3O2 B2823790 1-[2-(2,5-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide CAS No. 902349-32-0](/img/structure/B2823790.png)

1-[2-(2,5-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-[2-(2,5-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide” is a chemical compound. It is a derivative of piperidine, which is a heterocyclic amine consisting of a six-membered ring containing five methylene bridges and one amine bridge . This compound is used in the synthesis of pharmaceuticals .

Synthesis Analysis

The synthesis of piperidine derivatives has been widely studied. A series of novel piperidine-4-carboxamide derivatives have been synthesized and characterized using various spectral techniques . The synthesis involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a six-membered ring containing five methylene bridges and one amine bridge . The compound also contains a 2,5-dimethylanilino group and a 2-oxoethyl group .Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific chemical reactions of “this compound” are not mentioned in the retrieved papers.科学的研究の応用

Optimization of Chemical Functionalities for CB1 Receptor Modulation

Research demonstrates the structural requirements of indole-2-carboxamides for allosteric modulation of the CB1 receptor, indicating the critical nature of chain length, electron withdrawing groups, and amino substituents on binding affinity and cooperativity. A potent CB1 allosteric modulator was identified, showing significant implications for therapeutic applications targeting the cannabinoid receptor system (Khurana et al., 2014).

Synthesis and Applications of Polyamides

Studies on the synthesis of polyamides containing nucleobases like theophylline and thymine have led to the creation of polymers with potential applications in biotechnology and materials science. These polyamides show unique solubility properties and molecular weights, suggesting their utility in diverse scientific and industrial contexts (Hattori & Kinoshita, 1979).

Development of Anti-Inflammatory and Analgesic Agents

Novel compounds derived from visnaginone and khellinone have been synthesized, exhibiting COX-2 selectivity, analgesic, and anti-inflammatory activities. These findings highlight the potential for developing new therapeutic agents based on these chemical frameworks (Abu‐Hashem et al., 2020).

Constrained Analogues of Tocainide

The design and synthesis of conformationally restricted analogues of tocainide as skeletal muscle sodium channel blockers underscore the potential of these compounds in developing antimyotonic agents. These studies contribute to the understanding of molecular design principles for enhancing drug efficacy and specificity (Catalano et al., 2008).

作用機序

The mechanism of action of piperidine derivatives in biological systems is complex and depends on the specific derivative. Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They have been used to treat diseases and disorders arising from abnormal cell growth, particularly those associated with PI3 kinase such as cancer, immune disorders, viral infection, and neurological disorders .

将来の方向性

特性

IUPAC Name |

1-[2-(2,5-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-11-3-4-12(2)14(9-11)18-15(20)10-19-7-5-13(6-8-19)16(17)21/h3-4,9,13H,5-8,10H2,1-2H3,(H2,17,21)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMGCZGGAKDLBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CN2CCC(CC2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2823707.png)

![1-[(4-Methylphenyl)methyl]benzimidazole](/img/structure/B2823710.png)

![1-{[(2S)-3-(diethylamino)-2-hydroxypropyl]amino}-4-({[(2S)-oxiran-2-yl]methyl}amino)anthracene-9,10-dione](/img/structure/B2823712.png)

![4-Methyl-6-phenoxy-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2823717.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2823720.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindol-3-yl]acetic acid](/img/structure/B2823722.png)

![1-{4-[4-(Piperidinocarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B2823729.png)

![2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2823730.png)